Hydrogen-Bond Donor Count Reduction Relative to NH Analog
N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide possesses 2 hydrogen-bond donors (azetidine N–H only), compared with 3 hydrogen-bond donors for the des-methyl analog N-(azetidin-3-yl)cyclopropanecarboxamide (azetidine N–H plus amide N–H) [1]. This reduction by one HBD is a well-established determinant of passive membrane permeability, where compounds with HBD ≤ 3 generally exhibit superior absorption and blood–brain barrier penetration in drug discovery settings [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD |
| Comparator Or Baseline | N-(azetidin-3-yl)cyclopropanecarboxamide: 3 HBD |
| Quantified Difference | Δ = −1 HBD |
| Conditions | Computed from chemical structure; free base forms |
Why This Matters
A lower HBD count is associated with improved passive permeability, making the N-methyl derivative a preferred building block for CNS-targeted or orally bioavailable compound libraries.
- [1] PubChem. N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride. CID 129319980. Hydrogen Bond Donor Count: 3. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
